

An In-depth Technical Guide to NS3861 (CAS Number 216853-59-7)

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Compound of Interest

Compound Name: NS3861
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A Selective Neuronal Nicotinic Receptor Agonist

This technical guide provides a comprehensive overview of the chemical and biological properties of **NS3861**, a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs). The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Core Properties and Specifications

NS3861, with the chemical name 3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene, is a well-characterized research compound. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	216853-59-7	[1][2][3][4]
Molecular Formula	C ₁₂ H ₁₄ BrNS	[1][2][3]
Molecular Weight	284.22 g/mol	[1][2][3]
Appearance	White to beige or off-white to light yellow solid powder	[1][5]
Purity	≥98% (HPLC)	[1]
Solubility	DMSO: 2 mg/mL (clear solution) or 50 mg/mL (ultrasonication may be needed)	[1][5]
Storage	2-8°C for solid; -80°C (in solvent) for long-term storage	[1][5][6]

Biological Activity and Selectivity

NS3861 is a neuronal nicotinic receptor agonist that exhibits distinct selectivity for α 3-containing nAChRs.[1][4] It demonstrates higher efficacy at the α 3 β 2 receptor subtype compared to the α 3 β 4 subtype and notably lacks activation of α 4-containing receptors.[1][7][8] This unique selectivity profile makes it a valuable tool for dissecting the physiological roles of different nAChR subtypes.

The binding affinities (K_i) and half-maximal effective concentrations (EC₅₀) of **NS3861** for various nAChR subtypes are detailed in the following tables.

Binding Affinity (K_i) of **NS3861** for nAChR Subtypes

nAChR Subtype	Ki (nM)
$\alpha 3\beta 4$	0.62
$\alpha 4\beta 4$	7.8
$\alpha 3\beta 2$	25
$\alpha 4\beta 2$	55

Data sourced from references:[\[5\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

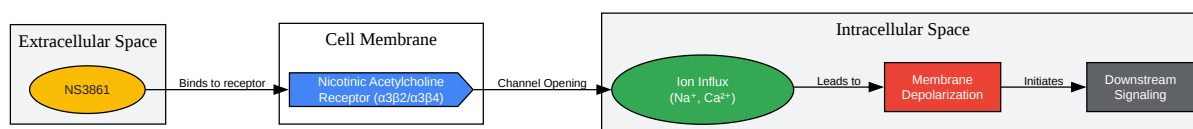
Functional Activity (EC₅₀) of **NS3861** at nAChR Subtypes

nAChR Subtype	Activity	EC ₅₀ (μM)
$\alpha 3\beta 2$	Full Agonist	1.6 - 1.7
$\alpha 3\beta 4$	Partial Agonist	0.15 - 1
$\alpha 4\beta 2$	Minimal Activity	-
$\alpha 4\beta 4$	Minimal Activity	-

Data sourced from references:[\[5\]](#)[\[7\]](#)[\[11\]](#)

Signaling Pathway

NS3861 exerts its effects by binding to the orthosteric site of nicotinic acetylcholine receptors, which are ligand-gated ion channels. Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel and subsequent influx of cations, primarily Na⁺ and Ca²⁺. This influx results in depolarization of the cell membrane and initiation of downstream signaling cascades.



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NS3861 binding to nAChR and initiating cellular response.

Experimental Protocols

The following outlines the general methodologies employed in the characterization of **NS3861**, primarily based on patch-clamp electrophysiology as described in the scientific literature.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through nAChRs in response to **NS3861** application.

1. Cell Culture and Transfection:

- Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.
- Cells are transiently transfected with cDNAs encoding the desired human nAChR α and β subunits (e.g., $\alpha 3$ and $\beta 2$, or $\alpha 3$ and $\beta 4$). A reporter gene such as Green Fluorescent Protein (GFP) is often co-transfected to identify successfully transfected cells.

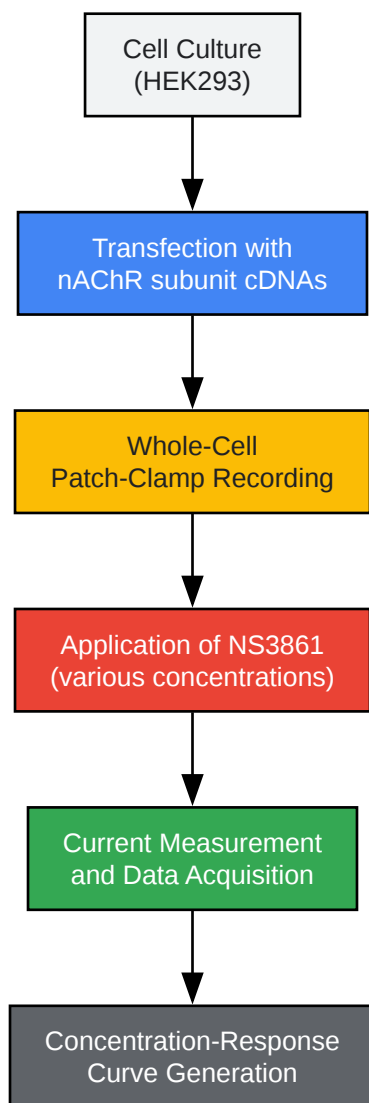
2. Electrophysiological Recordings:

- Transfected cells are transferred to a recording chamber on the stage of an inverted microscope.
- The chamber is continuously perfused with an extracellular solution.
- Patch pipettes are pulled from borosilicate glass and filled with an intracellular solution.

- Whole-cell recordings are established on GFP-positive cells.
- A holding potential (e.g., -60 mV) is applied.
- **NS3861**, at varying concentrations, is applied to the cell via a rapid solution exchange system.

3. Data Analysis:

- The current responses elicited by **NS3861** are recorded and measured.
- Concentration-response curves are generated by plotting the peak current amplitude against the logarithm of the **NS3861** concentration.
- The EC₅₀ and Hill coefficient are determined by fitting the concentration-response data to the Hill equation.



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Workflow for electrophysiological characterization of **NS3861**.

In Vivo Applications

Research has indicated that **NS3861** can reverse chronic opioid-induced constipation in in vivo models, highlighting its potential therapeutic applications.[1]

Conclusion

NS3861 is a valuable pharmacological tool for studying the function of $\alpha 3$ -containing nicotinic acetylcholine receptors. Its distinct selectivity profile allows for the specific interrogation of these receptor subtypes in various physiological and pathological contexts. The data and

protocols presented in this guide offer a foundation for researchers utilizing this compound in their investigations.

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References

- [1. NS3861 = 98 HPLC 216853-59-7 \[sigmaaldrich.com\]](#)
- [2. NS3861 Datasheet DC Chemicals \[dcchemicals.com\]](#)
- [3. file.medchemexpress.com \[file.medchemexpress.com\]](#)
- [4. NS3861 \[sigma-aldrich.cnreagent.com\]](#)
- [5. medchemexpress.com \[medchemexpress.com\]](#)
- [6. medchemexpress.com \[medchemexpress.com\]](#)
- [7. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound NS3861 at heteromeric nicotinic acetylcholine receptors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. NS3861 fumarate | TargetMol \[targetmol.com\]](#)
- [10. ns-3861 — TargetMol Chemicals \[targetmol.com\]](#)
- [11. NS3861 fumarate|Cas# 216853-60-0 \[glpbio.cn\]](#)
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